1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol is a complex organic compound with a unique structure that includes a thieno[2,3-B]pyridine core
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)-piperidine, followed by further reactions to introduce the amino and ethanol functional groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The amino and ethanol functional groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol can be compared with other similar compounds, such as:
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanone:
(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)(2,4-dichlorophenyl)methanone: This compound includes a dichlorophenyl group, which can enhance its biological activity and specificity.
Methanone, (3-amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)phenyl-:
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
926272-21-1 |
---|---|
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C11H14N2OS/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4,7,14H,12H2,1-3H3 |
InChI-Schlüssel |
SXVGQMSROJVSEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(C)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.